molecular formula C8H6ClNS B102616 2-Chloro-6-Methylphenyl Isothiocyanate CAS No. 19241-34-0

2-Chloro-6-Methylphenyl Isothiocyanate

Cat. No.: B102616
CAS No.: 19241-34-0
M. Wt: 183.66 g/mol
InChI Key: MLQPKPCDKLACIG-UHFFFAOYSA-N
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Description

2-Chloro-6-Methylphenyl Isothiocyanate is an organic compound with the molecular formula C8H6ClNS and a molecular weight of 183.66 g/mol . This compound is part of the isothiocyanate family, which is known for its diverse applications in organic synthesis and biological research.

Preparation Methods

2-Chloro-6-Methylphenyl Isothiocyanate can be synthesized through various methods. One common method involves the reaction of 2-Chloro-6-Methylphenylamine with thiophosgene under controlled conditions . Another method includes the reaction of 2-Chloro-6-Methylphenylamine with carbon disulfide and a catalyst such as di-tert-butyl dicarbonate and DMAP or DABCO . These reactions are typically carried out under nitrogen protection to prevent unwanted side reactions and to ensure high yields.

Chemical Reactions Analysis

2-Chloro-6-Methylphenyl Isothiocyanate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and various catalysts. The major products formed from these reactions are substituted thioureas and carbamates .

Mechanism of Action

The mechanism of action of 2-Chloro-6-Methylphenyl Isothiocyanate involves its reactive isothiocyanate group (N=C=S), which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, thereby affecting their function . The molecular targets and pathways involved include various enzymes and proteins that play crucial roles in cellular processes .

Comparison with Similar Compounds

2-Chloro-6-Methylphenyl Isothiocyanate can be compared with other isothiocyanates such as phenyl isothiocyanate and benzyl isothiocyanate. While all these compounds share the reactive isothiocyanate group, this compound is unique due to the presence of a chlorine atom and a methyl group on the phenyl ring. This structural difference can influence its reactivity and specificity in chemical reactions .

Similar compounds include:

  • Phenyl Isothiocyanate
  • Benzyl Isothiocyanate
  • Allyl Isothiocyanate

These compounds are also widely used in organic synthesis and biological research, but their reactivity and applications can vary based on their specific structures .

Properties

IUPAC Name

1-chloro-2-isothiocyanato-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-6-3-2-4-7(9)8(6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQPKPCDKLACIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395657
Record name 2-Chloro-6-Methylphenyl Isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19241-34-0
Record name 2-Chloro-6-Methylphenyl Isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The title compound was prepared following the procedure described for Intermediate-2 using 2-chloro-6-methylaniline (1.0 g, 0.01 mol), thiophosgene (1.15 g, 0.01 mol) and N-ethyl di-isopropyl amine (2.58 g, 0.020 mol) to afford 0.500 g of the desired product. 1HNMR (CDCl3): δ 2.39 (s, 3H), 7.10 (s, 2H), 7.21-7.25 (m, 1H); MS [M+H]+: 183.32.
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1 g
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1.15 g
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2.58 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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